N-(3-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9681120
Molecular Formula: C20H17ClFN3O3
Molecular Weight: 401.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClFN3O3 |
|---|---|
| Molecular Weight | 401.8 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H17ClFN3O3/c1-28-15-5-6-16(17(22)10-15)18-7-8-20(27)25(24-18)12-19(26)23-11-13-3-2-4-14(21)9-13/h2-10H,11-12H2,1H3,(H,23,26) |
| Standard InChI Key | IYUCLZWZIOIDMY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl)F |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The pyridazinone’s position 1 is linked via a methylene bridge to an acetamide group, which is further substituted with a 3-chlorobenzyl moiety . This arrangement creates a planar pyridazinone core with electron-withdrawing substituents (fluoro and methoxy groups) and a hydrophobic benzyl component, potentially influencing receptor binding and metabolic stability.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
-
IR Absorption: Peaks at 1664 cm and 1642 cm, corresponding to carbonyl stretches from the acetamide and pyridazinone groups, respectively .
-
H-NMR: Signals at δ 7.73 ppm (NH proton), δ 4.80 ppm (pyridazinone-CH), and δ 3.82 ppm (benzyl-CH), consistent with the proposed structure .
-
InChIKey: IYUCLZWZIOIDMY-UHFFFAOYSA-N, enabling precise database referencing .
Table 1: Comparative Analysis of Pyridazinone Derivatives
Synthesis and Optimization
Reaction Pathway
The synthesis typically involves a multi-step sequence:
Purification and Characterization
Purification via column chromatography (DCM:MeOH gradient) followed by recrystallization from ethanol yields a white crystalline solid. Purity is confirmed by HPLC (>98%), and structural validation relies on H-NMR, C-NMR, and high-resolution mass spectrometry .
Biological Activity and Mechanistic Insights
In Vitro Profiling
Preliminary assays on related compounds show:
-
IC for COX-2 Inhibition: 12.4 µM (compared to 5.8 µM for celecoxib) .
-
Solubility: 0.45 mg/mL in PBS (pH 7.4), improved by the methoxy group’s polarity .
Comparative Pharmacological Profile
Analog-Specific Properties
-
Chlorophenyl Analogs: Higher metabolic stability (t = 4.2 h in human liver microsomes) but reduced aqueous solubility .
-
Methoxy-Containing Derivatives: Faster absorption (T = 1.8 h) due to enhanced permeability .
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume